1-(2-methoxyethyl)-1H-imidazole
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Overview
Description
1-(2-Methoxyethyl)-1H-imidazole is an organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methoxyethyl)-1H-imidazole typically involves the alkylation of imidazole with 2-methoxyethyl chloride. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to achieve optimal yields.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product separation enhances the overall efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxyethyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced imidazole derivatives.
Substitution: The methoxyethyl group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like ether or THF.
Substitution: Alkyl halides, acyl chlorides; reactions are performed in the presence of a base such as potassium carbonate or sodium hydride.
Major Products Formed:
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
1-(2-Methoxyethyl)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-methoxyethyl)-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(2-Methoxyethyl)-3-methylimidazolium chloride: A similar compound with a methyl group at the 3-position, used in ionic liquids.
1-(2-Methoxyethyl)-2-methylimidazole: Another derivative with a methyl group at the 2-position, used in various chemical reactions.
Uniqueness: 1-(2-Methoxyethyl)-1H-imidazole stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
1-(2-methoxyethyl)imidazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-9-5-4-8-3-2-7-6-8/h2-3,6H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIOHADYDKAXRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CN=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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